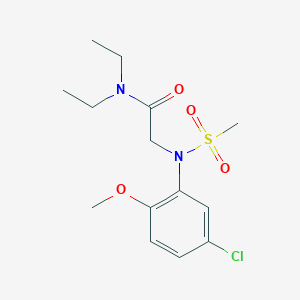

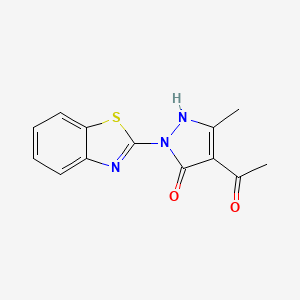

![molecular formula C15H10BrN5O2S B5541825 5-(2-溴苯基)-4-[(2-硝基苄叉亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5541825.png)

5-(2-溴苯基)-4-[(2-硝基苄叉亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives like the mentioned compound typically involves multi-step reactions starting from primary amines, ketones, and nitrophenyl azides. The reactions are metal-free and can be conducted under various conditions including solvent-free environments, which are considered environmentally friendly and cost-effective. For instance, the formation of triazole rings is confirmed by characteristic peaks in spectroscopic analyses such as NMR and IR, indicating the successful synthesis of the compound (Vo, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the one , is often confirmed through X-ray crystallography and spectral analyses. The planar form of the triazole ring and its bonding interactions, such as hydrogen bonds, play a significant role in the stability and reactivity of the compound. For example, structural analyses provide insights into the dihedral angles, bond lengths, and other geometric parameters essential for understanding the compound's molecular framework (Liu et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives includes their participation in various organic reactions such as alkylation, aminomethylation, and cyanoethylation. These reactions often occur at specific nitrogen atoms of the triazole ring and lead to a wide range of derivatives with different substituents and properties, demonstrating the versatility and reactivity of the triazole core (Hakobyan et al., 2017).

科学研究应用

抗菌和抗结核剂

研究已经证实了具有显著抗菌和抗结核活性的相关三唑衍生物的合成。这些化合物是由与所讨论化合物类似的初始结构开发的,对一系列细菌和真菌种类以及结核分枝杆菌显示出前景,表明在治疗传染病中的潜在应用 (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

缓蚀剂

包括与指定化合物在结构上相似的三唑衍生物在内的三唑衍生物已被确认为酸性环境中金属的有效缓蚀剂。它们在金属表面形成保护层的能力表明在工业环境中应用以延长金属部件的寿命 (Ansari, Quraishi, & Singh, 2014).

抗癌活性

三唑衍生物的合成及其对各种癌细胞系的评估揭示了潜在的抗癌应用。一些衍生物已显示出对包括肺癌、结肠癌和乳腺癌在内的多种癌症类型的活性,表明它们在开发新的抗癌疗法中的作用 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

抗菌活性

对三唑衍生物的进一步研究强调了它们作为新型抗菌剂的效用。它们的合成和抗菌有效性评估产生了对各种细菌菌株具有显著作用的化合物,表明它们在创造新的抗菌药物中的潜力 (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

急性毒性研究

已经研究了三唑衍生物的急性毒性以确定它们的安全性。这些研究对于了解这些化合物的潜在副作用和毒理学影响至关重要,指导它们在医学应用中的安全使用 (Safonov, 2018).

属性

IUPAC Name |

3-(2-bromophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQIJZYBXGPBHU-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

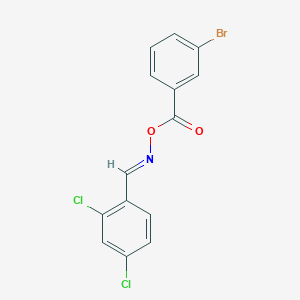

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

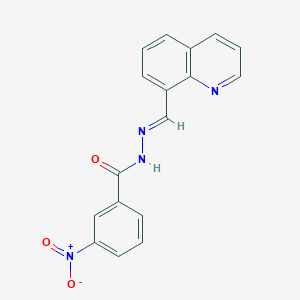

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

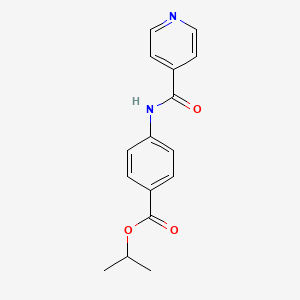

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)